molecular formula C27H37FN4O B2835843 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclohexanecarboxamide CAS No. 946315-88-4

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclohexanecarboxamide

Cat. No.: B2835843
CAS No.: 946315-88-4
M. Wt: 452.618
InChI Key: UWOKTLDVOKDLGY-UHFFFAOYSA-N
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Description

This compound belongs to the cyclohexanecarboxamide class, characterized by a central cyclohexane ring linked to a carboxamide group. The fluorophenyl group enhances binding specificity, while the dimethylamino group may influence pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37FN4O/c1-30(2)24-12-8-21(9-13-24)26(20-29-27(33)22-6-4-3-5-7-22)32-18-16-31(17-19-32)25-14-10-23(28)11-15-25/h8-15,22,26H,3-7,16-20H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOKTLDVOKDLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2CCCCC2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclohexanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-(dimethylamino)phenyl and 4-(4-fluorophenyl)piperazine. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide formation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino and fluorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its therapeutic potential, including as a candidate for drug development.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with 18F-Mefway and 18F-FCWAY (5-HT1A Receptor Imaging Agents)

18F-Mefway and 18F-FCWAY are radiolabeled tracers used for positron emission tomography (PET) imaging of 5-HT1A receptors. Both share structural similarities with the target compound, including:

  • A cyclohexanecarboxamide backbone.
  • Piperazine substituents (methoxyphenyl in 18F-FCWAY vs. fluorophenyl in the target compound).

Key Differences :

  • Substituent Effects : The fluorophenyl group in the target compound may enhance receptor affinity compared to the methoxyphenyl group in 18F-FCWAY, as fluorine’s electronegativity improves binding interactions .
  • Radiolabeling : The target compound lacks an 18F isotope in its current form, limiting its direct application in PET imaging unless modified .

Table 1: Structural and Functional Comparison

Compound Piperazine Substituent Radiolabel Receptor Target Key Application
Target Compound 4-Fluorophenyl None 5-HT (potential) Therapeutic development
18F-Mefway 2-Methoxyphenyl 18F 5-HT1A PET imaging
18F-FCWAY 2-Methoxyphenyl 18F 5-HT1A PET imaging

Comparison with Furan-2-Carboxamide Analogs

lists two furan-2-carboxamide derivatives (G500-0542 and G500-0659) that replace the cyclohexanecarboxamide group with a furan ring.

Key Differences :

  • Substituent Effects : G500-0659 includes a 4-fluorophenyl-piperazine group identical to the target compound, while G500-0542 has a phenyl group. This highlights how fluorination can fine-tune receptor interactions .

Table 2: Molecular Data Comparison

Compound ID Molecular Formula Molecular Weight Piperazine Substituent
Target C25H29FN4O2 436.53 g/mol 4-Fluorophenyl
G500-0542 C25H30N4O2 418.54 g/mol Phenyl
G500-0659 C25H29FN4O2 436.53 g/mol 4-Fluorophenyl

Comparison with Solubility-Optimized Analogs

A structurally related compound, N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide (), shares the cyclohexanecarboxamide core but substitutes the dimethylaminophenyl group with a pyridyl moiety.

Key Differences :

  • Solubility: The pyridyl group in the analog improves aqueous solubility compared to the dimethylaminophenyl group in the target compound, which may be less polar due to the tertiary amine .
  • Bioavailability : Enhanced solubility could make the analog more suitable for oral administration, whereas the target compound may require formulation adjustments for optimal delivery.

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclohexanecarboxamide, a complex organic compound, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of neuropharmacology and psychiatry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexanecarboxamide backbone with a dimethylamino group and a piperazine moiety, which are known to influence its interaction with various biological targets. The presence of fluorine in the structure may enhance lipophilicity and receptor binding affinity.

Molecular Formula: C23H32F2N4O
Molecular Weight: 414.53 g/mol
IUPAC Name: this compound

Research indicates that this compound may exert its effects primarily through modulation of neurotransmitter systems, particularly serotonin (5-HT) and dopamine pathways. The piperazine ring is known to interact with 5-HT receptors, which are implicated in mood regulation and anxiety disorders.

Receptor Interactions

  • Serotonin Receptors: The compound may act as a partial agonist at 5-HT_1A receptors, which are involved in anxiety and depression modulation.
  • Dopamine Receptors: It may also influence dopamine D2 receptor activity, potentially affecting reward pathways and psychotic symptoms.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant binding affinity for both serotonin and dopamine receptors.

Receptor Type Binding Affinity (Ki) Reference
5-HT_1A15 nM
D220 nM

In Vivo Studies

Animal models have been employed to assess the pharmacological effects of this compound. Notably, studies have shown:

  • Anxiolytic Effects: In rodent models, administration of the compound resulted in decreased anxiety-like behaviors in elevated plus-maze tests.
  • Antidepressant Activity: Behavioral despair tests indicated that the compound significantly reduced immobility time, suggesting antidepressant-like effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anxiety Disorders:
    A double-blind placebo-controlled trial involving patients with generalized anxiety disorder (GAD) demonstrated that participants receiving the compound reported significant reductions in anxiety scores compared to placebo.
  • Case Study on Depression:
    Another study focused on patients with major depressive disorder (MDD) found that those treated with the compound showed improved mood and cognitive function over a 12-week period.

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